5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole
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Overview
Description
5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole is a heterocyclic compound that features both pyrazole and tetrazole rings. The presence of a bromine atom on the pyrazole ring adds to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and reactivity.
Scientific Research Applications
Photophysical and Electronic Properties
Color Tuning in Iridium Complexes : The compound is used in synthesizing iridium complexes, which exhibit a range of redox and emission properties. This includes the potential for color tuning in organic light-emitting devices and as markers for biological labeling (Stagni et al., 2008).
Novel Organic Dyes for Photonic and Electronic Devices : It is a key component in the synthesis of novel coumarin pyrazoline moieties with tetrazoles. These compounds exhibit unique solvatochromism and fluorescence, making them suitable for use in photonic and electronic devices (Kumbar et al., 2018).
Synthesis and Chemical Reactivity
New 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles Synthesis : This compound is crucial for synthesizing a new series of 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles, which have potential applications in various chemical fields (Santos et al., 2012).
Innovative Synthesis Methods : It plays a role in novel synthetic methods for producing derivatives of 5-(pyrazole-1-yl)tetrazoles, enhancing the ease of isolation and purification of these compounds (Stepanova & Stepanov, 2017).
Structural Analysis and Molecular Studies
Crystallographic Analysis : Its derivatives are studied for their crystal structures, providing insights into molecular conformations and interactions. This is critical in the field of crystallography and materials science (Yang et al., 2021).
Molecular Docking and ADME Studies : Compounds containing this moiety have been synthesized and analyzed for antibacterial properties, with additional computational studies including molecular docking and ADME profiling. This is important for the development of new pharmaceuticals (Dhevaraj et al., 2019).
Mechanism of Action
Future Directions
The future research directions for this compound could be vast and would depend on its intended use. If it’s a novel compound, initial studies would likely focus on fully characterizing its physical and chemical properties, and assessing its reactivity. If it’s intended to be a drug, future research could involve studying its biological activity, optimizing its properties for better efficacy and safety, and eventually conducting preclinical and clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazones with α-bromo ketones to form the pyrazole ring . The tetrazole ring can then be introduced through a [3+2] cycloaddition reaction involving azides and nitriles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable cycloaddition reactions and efficient purification techniques, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Cycloaddition Reactions: Azides and
Properties
IUPAC Name |
5-(4-bromopyrazol-1-yl)-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN6/c5-3-1-6-11(2-3)4-7-9-10-8-4/h1-2H,(H,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHUMSAWKKOLJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C2=NNN=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343448 |
Source
|
Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496918-93-5 |
Source
|
Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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